3,5-Difluoro-4-(trifluoromethoxy)benzaldehyde
CAS No.:
Cat. No.: VC13844785
Molecular Formula: C8H3F5O2
Molecular Weight: 226.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3F5O2 |
|---|---|
| Molecular Weight | 226.10 g/mol |
| IUPAC Name | 3,5-difluoro-4-(trifluoromethoxy)benzaldehyde |
| Standard InChI | InChI=1S/C8H3F5O2/c9-5-1-4(3-14)2-6(10)7(5)15-8(11,12)13/h1-3H |
| Standard InChI Key | DWLQYXFFOVOCSX-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)OC(F)(F)F)F)C=O |
| Canonical SMILES | C1=C(C=C(C(=C1F)OC(F)(F)F)F)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzaldehyde core with three substituents:
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Fluorine atoms at the 3- and 5-positions.
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A trifluoromethoxy group (-OCF₃) at the 4-position .
This arrangement creates a highly electron-deficient aromatic system, enhancing reactivity in electrophilic substitution reactions .
Table 1: Key Physicochemical Properties
The trifluoromethoxy group is notable for its strong electron-withdrawing effect and lipophilicity, which influence the compound’s solubility and interaction with biological targets .
Synthesis Methods
Formylation of Difluorobenzene Derivatives
While explicit synthetic routes for 3,5-difluoro-4-(trifluoromethoxy)benzaldehyde are scarce, analogous compounds are typically synthesized via formylation reactions. A plausible method involves:
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Substitution: Introducing the trifluoromethoxy group to 3,5-difluorophenol using trifluoromethylating agents like trifluoromethyl triflate .
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Formylation: Employing Gattermann-Koch formylation with hydrogen cyanide (HCN) and hydrochloric acid (HCl) under catalysis by AlCl₃ or FeCl₃.
Key Challenges:
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Regioselectivity: Ensuring substitution occurs exclusively at the 4-position.
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Stability: The trifluoromethoxy group may hydrolyze under acidic conditions, necessitating controlled reaction parameters .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound is a critical precursor in synthesizing benzo[c] naphthyridine derivatives, which exhibit therapeutic potential as kinase inhibitors and anticancer agents . For example:
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Patent IL305360A highlights its use in developing compounds targeting viral infections and proliferative diseases .
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The trifluoromethoxy group enhances metabolic stability and membrane permeability, optimizing pharmacokinetic profiles .
Materials Science
In materials chemistry, the compound’s fluorinated structure contributes to:
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Liquid crystal formulations: Enhancing thermal stability and dielectric anisotropy .
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Polymer additives: Improving flame resistance and solvent compatibility .
Recent Developments and Future Directions
Patent Trends
Recent patents (e.g., WO2024127297A1) emphasize its role in designing 3-fluoro-4-hydroxybenzmide-containing inhibitors for non-alcoholic steatohepatitis (NASH) and metabolic disorders . These innovations leverage the compound’s ability to modulate enzyme activity through fluorine-mediated hydrogen bonding .
Sustainable Synthesis
Emerging methodologies focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume